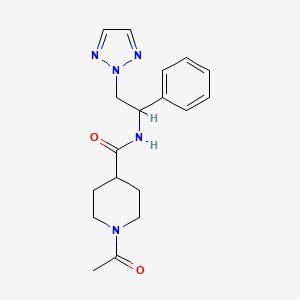

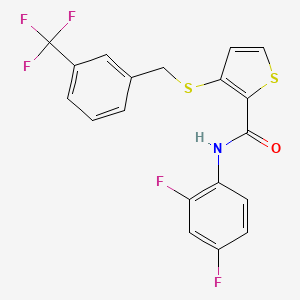

1-acetyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-acetyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of piperidine-based compounds and is synthesized through a specific method that involves the use of various reagents and solvents. In

Applications De Recherche Scientifique

Inhibition of Soluble Epoxide Hydrolase

One study describes the identification of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, highlighting the significance of the triazine heterocycle for high potency and selectivity. This compound was optimized for oral exposure and used as a tool compound for in vivo investigations, demonstrating robust effects on a serum biomarker, indicating strong target engagement (Thalji et al., 2013).

Anti-Acetylcholinesterase Activity

Another research effort synthesized and evaluated a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity. Modifications in the benzamide moiety significantly increased activity, with one compound showing remarkable affinity for AChE over BuChE, indicating potential as an antidementia agent (Sugimoto et al., 1990).

Antimicrobial Activity

A study on the synthesis of novel piperidine derivatives investigated their antimicrobial activity. The introduction of specific groups into the piperidine structure was found to dramatically enhance activity, suggesting the importance of the basic nitrogen atom in the piperidine ring for increased antimicrobial efficacy (Fandaklı et al., 2012).

CCR5 Antagonist for HIV-1 Inhibition

Research into piperidine-4-carboxamide CCR5 antagonists for combating HIV-1 identified compounds with high metabolic stability and potent inhibitory activity against HIV-1 envelope-mediated membrane fusion. Optimization of these compounds led to the discovery of a clinical candidate with strong efficacy against CCR5-using HIV-1 clinical isolates (Imamura et al., 2006).

Neurokinin-1 Receptor Antagonism

Casopitant, a potent neurokinin-1 receptor antagonist, was studied for its pharmacokinetics in various animal models, revealing insights into its absorption, metabolism, and elimination. These studies help in understanding the metabolic disposition of casopitant, contributing to its development for the prevention of chemotherapy-induced nausea and vomiting (Miraglia et al., 2010).

Mécanisme D'action

Target of action

Compounds containing a 1,2,3-triazole ring are known to interact with various biological targets due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzyme .

Mode of action

The interaction of these compounds with their targets can lead to various changes, such as inhibition or activation of the target, which can affect the function of the target and lead to therapeutic effects .

Biochemical pathways

The specific biochemical pathways affected by this compound would depend on its specific targets. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could affect the function of that pathway .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a particular enzyme, it could lead to decreased activity of that enzyme and changes in the cellular processes that the enzyme is involved in .

Propriétés

IUPAC Name |

1-acetyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-14(24)22-11-7-16(8-12-22)18(25)21-17(13-23-19-9-10-20-23)15-5-3-2-4-6-15/h2-6,9-10,16-17H,7-8,11-13H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMGEWYSOJNBOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(E)-[(2-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2688408.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

![Methyl 2-[[2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2688410.png)

![1-[(3R)-3-Methyl-4-methylsulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2688411.png)

![Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2688413.png)

![1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2688423.png)

![sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2688427.png)